molecular formula C11H17ClN2O B1395381 2-Amino-N-benzyl-2-methylpropanamide hydrochloride CAS No. 1220035-78-8

2-Amino-N-benzyl-2-methylpropanamide hydrochloride

Cat. No.: B1395381
CAS No.: 1220035-78-8
M. Wt: 228.72 g/mol
InChI Key: LWUQFUYISKBBMT-UHFFFAOYSA-N
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Description

2-Amino-N-benzyl-2-methylpropanamide hydrochloride is a chemical compound with the molecular formula C11H17ClN2O . It is the hydrochloride salt of the parent compound 2-amino-N-benzyl-2-methylpropanamide (C11H16N2O) . This compound is recognized as a key synthetic intermediate in pharmaceutical research, most notably as a precursor in the synthesis of Anamorelin hydrochloride , a potent and selective ghrelin receptor agonist. Anamorelin has been extensively investigated for its potential to treat cancer anorexia-cachexia syndrome due to its ability to stimulate growth hormone secretion, increase appetite, and promote weight gain . As a building block for this and other complex molecules, this compound offers significant value in medicinal chemistry and drug discovery applications. Researchers utilize this compound to study and develop novel therapeutic agents targeting conditions like muscle wasting and cachexia . For research purposes, the related Anamorelin hydrochloride is typically supplied as a powder and is recommended to be stored desiccated at -20°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-amino-N-benzyl-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-11(2,12)10(14)13-8-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUQFUYISKBBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220035-78-8
Record name Propanamide, 2-amino-2-methyl-N-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 2-Amino-N-benzyl-2-methylpropanamide hydrochloride typically involves the reaction of benzylamine with 2-methylpropanoyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-N-benzyl-2-methylpropanamide hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

2-Amino-N-benzyl-2-methylpropanamide hydrochloride is primarily explored for its potential therapeutic applications:

  • Analgesics and Anti-inflammatory Drugs : Its structure suggests possible uses in developing new pain-relieving medications or anti-inflammatory agents. The benzyl group may enhance interaction with biological targets involved in pain pathways.
  • Anticonvulsant Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticonvulsant properties, similar to certain alaninamide derivatives tested in seizure models. This opens avenues for research into its efficacy against epilepsy.

Neurotransmitter Interaction

Research indicates that the compound may influence neurotransmitter systems, potentially affecting mood and cognition. Its structure suggests that it could act as a modulator of neurotransmitter uptake or receptor activity, particularly for glutamate transporters. This area warrants further investigation to understand its implications for mood disorders and cognitive enhancement.

Antimicrobial and Antiviral Properties

The presence of the benzyl group is hypothesized to enhance the compound's ability to interact with microbial cell membranes or viral proteins, suggesting potential antimicrobial and antiviral applications. While specific studies on this compound are still emerging, similar compounds in the class have shown promising results.

Case Study 2: Neurotransmitter Modulation

Preliminary studies have shown that compounds with similar structures can act as positive allosteric modulators of glutamate transporters. This suggests that this compound could influence neurotransmitter dynamics, potentially leading to therapeutic applications in mood disorders.

Mechanism of Action

The mechanism of action of 2-Amino-N-benzyl-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name (CAS) Molecular Formula Molecular Weight Substituents Applications Safety Profile
2-Amino-N-benzyl-2-methylpropanamide hydrochloride (1220031-49-1) C₁₂H₁₇ClN₂O ~244.7 - Benzyl (N-attached)
- Methyl (C2)
- Hydrochloride salt
Pharmaceutical intermediates, potential C–H functionalization Limited toxicological data; handle with standard precautions for amines and hydrochlorides
2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride (1220031-49-1) C₁₃H₂₅ClN₂O ~276.8 - Cyclohexyl and ethyl (N-attached)
- Methyl (C2)
- Hydrochloride salt
Synthetic intermediate for complex amines Similar to parent compound; no specific hazards reported
2-Amino-N-isobutyl-2-methylpropanamide hydrochloride (1220035-05-1) C₈H₁₉ClN₂O ~202.7 - Isobutyl (N-attached)
- Methyl (C2)
- Hydrochloride salt
Pharmaceutical intermediates No explicit hazards; avoid inhalation/contact
2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride (1219957-57-9) C₈H₂₁Cl₂N₃O 246.18 - Dimethylaminoethyl (N-attached)
- Methyl (C2)
- Dihydrochloride salt
Research applications (e.g., ligand design) Higher solubility due to dihydrochloride; standard amine precautions
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride (N/A) C₁₁H₁₄ClFN₂O ~256.7 - 4-Fluorophenylmethyl (C2)
- Methyl (N-attached)
- Hydrochloride salt
Pharmaceutical and agrochemical R&D Fluorinated analogs may require specialized handling
4-Dimethylamino-N-benzylcathinone hydrochloride (2740524-43-8) C₁₈H₂₂N₂O·2HCl 355.3 - Benzyl (N-attached)
- Dimethylamino (C4)
- Dihydrochloride salt
Forensic and analytical standards (UV/Vis λmax: 350 nm) Stable crystalline solid; long-term storage at -20°C

Key Findings and Discussion

Structural Variations and Physicochemical Properties

  • Substituent Effects : The benzyl group in the target compound enhances aromatic interactions compared to cyclohexyl () or aliphatic (e.g., isobutyl in ) substituents. Fluorinated analogs () introduce electronegativity, altering reactivity and bioavailability .
  • Salt Forms: Dihydrochloride salts () exhibit higher solubility than monohydrochlorides but may require stringent storage conditions (e.g., -20°C for ) .

Biological Activity

2-Amino-N-benzyl-2-methylpropanamide hydrochloride (C₁₁H₁₇ClN₂O) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including an amino group, a benzyl group, and a methylpropanamide moiety. Its hydrochloride form enhances solubility in aqueous solutions, making it suitable for various pharmaceutical formulations.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is known to modulate biological pathways by binding to molecular targets, which can lead to various therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been observed to inhibit enzymes related to metabolic processes, particularly those involved in glucocorticoid metabolism.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with pain and inflammation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antiviral Effects

Preliminary investigations also suggest antiviral properties, although further research is needed to elucidate the specific mechanisms involved and the range of viruses affected.

Anticonvulsant Activity

In a focused study on related compounds, derivatives of 2-amino propanamides demonstrated notable anticonvulsant effects in animal models. This raises the possibility that this compound may also possess similar properties, warranting further investigation.

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, it is helpful to compare it with structurally similar compounds. Below is a summary table highlighting key differences and similarities:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compound C₁₁H₁₇ClN₂OContains an amino group and a benzyl groupAntimicrobial, potential antiviral
3-Amino-2-benzyl-N-methylpropanamide hydrochloride C₁₂H₁₉ClN₂OMethyl group at nitrogen positionAntimicrobial
N-Benzyl-2-methylpropanamide C₁₁H₁₅N₂OLacks amino groupPrimarily amide properties

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-N-benzyl-2-methylpropanamide hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-methylpropanamide with benzylamine under acidic conditions (e.g., HCl) facilitates salt formation. Optimize temperature (40–60°C) and solvent polarity (e.g., ethanol/water mixtures) to enhance yield . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>98%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the benzyl group (δ 7.2–7.4 ppm aromatic protons) and methylpropanamide backbone. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z calculated for C₁₁H₁₅ClN₂O: 226.0875) . X-ray crystallography may resolve stereochemical ambiguities if chiral centers exist .

Q. What solubility and stability profiles should be considered for this compound in aqueous and organic solvents?

  • Methodology : Test solubility in DMSO, ethanol, and phosphate-buffered saline (PBS) via gravimetric analysis. Stability studies (pH 1–9, 25–37°C) using UV-Vis spectroscopy can identify degradation pathways (e.g., hydrolysis of the amide bond under acidic conditions) . Lyophilization improves long-term storage stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology : Conduct dose-response assays (e.g., IC₅₀ determination) across multiple cell lines to account for variability. Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., serotonin or enzyme active sites) and validate experimentally via surface plasmon resonance (SPR) . Cross-reference results with structural analogs (e.g., 2-Amino-3-phenylpropanamide derivatives) to identify substituent effects .

Q. What advanced analytical techniques are suitable for detecting trace impurities in synthesized batches?

  • Methodology : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) to identify impurities (e.g., unreacted benzylamine or byproducts like N-benzyl-2-methylpropanamide). Set a detection limit of ≤0.1% using validated protocols per ICH Q3A guidelines .

Q. How can computational methods aid in designing derivatives with enhanced pharmacological properties?

  • Methodology : Use density functional theory (DFT) to calculate electron distribution and predict reactivity at the amino group. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability and logP values. Fragment-based drug design (FBDD) identifies bioisosteres for the benzyl group to improve target selectivity .

Q. What experimental strategies mitigate challenges in scaling up synthesis without compromising yield?

  • Methodology : Transition from batch to flow chemistry for better heat and mass transfer. Optimize catalyst loading (e.g., Pd/C for hydrogenation steps) and employ in-line FTIR for real-time monitoring. Use Design of Experiments (DoE) to evaluate factors like pressure, temperature, and stoichiometry .

Methodological Considerations

  • Contradiction Analysis : When conflicting data arise (e.g., variable enzyme inhibition results), validate assays using orthogonal methods (e.g., fluorescence polarization vs. calorimetry) and ensure compound integrity via NMR and HRMS .
  • Safety Protocols : Adhere to OSHA standards for handling hydrochlorides (e.g., use fume hoods, PPE). Neutralize waste with sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-N-benzyl-2-methylpropanamide hydrochloride
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2-Amino-N-benzyl-2-methylpropanamide hydrochloride

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